(2-Phenyl-1,3-oxazol-5-yl)methanamine
Overview
Description
(2-Phenyl-1,3-oxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via a 1,3-dipolar cycloaddition reaction, indicating the compound's utility in complex organic synthesis (Aouine, El Hallaoui, & Alami, 2014).
Catalytic Applications : Some derivatives of this compound have been utilized in catalysis, such as in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, showcasing its potential in facilitating chemical reactions (Şemistan Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Biomedical Research
Antimicrobial Activity : Certain derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been synthesized and found to exhibit variable degrees of antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals (D. Visagaperumal et al., 2010).
Cancer Research : Compounds like (N-Isocyanimino)Triphenylphosphorane, derived from (2-Phenyl-1,3-oxazol-5-yl)methanamine, have been used to synthesize derivatives with anti-tumor potential, indicating its relevance in cancer research (A. Ramazani et al., 2012).
Material Science and Chemical Engineering
Scintillator Fabrication : In material science, the compound has been incorporated into the fabrication of novel, optically transparent, bulk plastic scintillators for thermal neutron detection, highlighting its utility in advanced material development (R. Breukers, Bartle, & Edgar, 2013).
Corrosion Inhibition : Derivatives such as oxazole derivatives have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium, indicating applications in corrosion prevention and material protection (H. Rahmani et al., 2018).
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities . They have been used in the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that these compounds may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Cellular Effects
Some oxazole derivatives have been found to exhibit cytotoxic activity, with specific inhibition to only one kind of cancerous cell line and very small or no cytotoxicity towards healthy human cell lines
Properties
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIWUHZRXBCISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838892-98-1 | |
Record name | (2-phenyl-1,3-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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